Triethyl 2-chloro-2-phosphonoacetate

Catalog No.
S721788
CAS No.
7071-12-7
M.F
C8H16ClO5P
M. Wt
258.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-chloro-2-phosphonoacetate

CAS Number

7071-12-7

Product Name

Triethyl 2-chloro-2-phosphonoacetate

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate

Molecular Formula

C8H16ClO5P

Molecular Weight

258.63 g/mol

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

Synonyms

2-Chloro-2- phosphonoacetic acid triethyl ester; Chloro(diethoxyphosphinyl)acetic acid ethyl ester; Ethyl 2-chloro-2-(diethoxyphosphinyl)acetate; Ethyl chloro(diethylphosphono)acetate; Triethyl chlorophosphonoacetate

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

The exact mass of the compound Triethyl 2-chloro-2-phosphonoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyl 2-chloro-2-phosphonoacetate (CAS: 7071-12-7) is a specialized organophosphorus reagent used in the Horner-Wadsworth-Emmons (HWE) reaction. Its principal function is the stereoselective synthesis of α-chloro-α,β-unsaturated esters from aldehydes and ketones. These products are valuable synthetic intermediates, as the α-chloro group provides a reactive handle for subsequent carbon-carbon bond-forming reactions, making this reagent a critical procurement choice for multi-step synthesis campaigns. [1]

Substituting this compound with its closest analog, Triethyl phosphonoacetate (CAS: 867-13-0), is a critical procurement error as it yields a fundamentally different product lacking the essential α-chloro substituent. [REFS-1, REFS-2] This chloro group is not an incidental feature; it is a key functional handle for subsequent transformations such as cross-coupling or nucleophilic substitution reactions. Using the non-chlorinated analog makes these downstream synthetic routes inaccessible. Furthermore, while other olefination reagents exist, the HWE class offers significant process advantages over traditional Wittig reagents by producing water-soluble phosphate byproducts, which drastically simplifies purification and reduces downstream processing costs compared to the often crystalline and hard-to-remove triphenylphosphine oxide byproduct. [3]

Precursor Suitability: Enables Efficient, Single-Step Access to α-Chloroacrylate Intermediates

This reagent provides a direct, one-step conversion of aldehydes to α-chloro-α,β-unsaturated esters. Alternative methods to access similar halogenated acrylate building blocks often require more complex, multi-step procedures. For example, a common route to the analogous α-bromomethyl-acrylate involves a two-step sequence: an initial olefination with triethyl phosphonoacetate to form the acrylate, followed by a separate bromination step. [1] The use of Triethyl 2-chloro-2-phosphonoacetate consolidates this into a single, more efficient transformation, reducing unit operations, solvent usage, and potential yield loss.

Evidence DimensionProcess Steps to Target Intermediate
Target Compound Data1 Step (Direct HWE olefination)
Comparator Or BaselineAlternative Route to Halogenated Acrylate: 2+ Steps (Olefination then Halogenation) [<a href="http://www.orgsyn.org/demo.aspx?prep=cv8p0264" target="_blank">1</a>]
Quantified DifferenceReduces process steps by at least 50%
ConditionsSynthesis of α-halo-α,β-unsaturated esters.

Fewer process steps directly translate to lower manufacturing costs, reduced waste, and faster delivery of key intermediates for large-scale synthesis.

Process Control: Delivers High (E)-Isomer Selectivity for Stereochemically Dependent Applications

As a stabilized phosphonate reagent, Triethyl 2-chloro-2-phosphonoacetate predictably favors the formation of the thermodynamically more stable (E)-alkene. [1] This is consistent with data for the closely related Triethyl phosphonoacetate, which reacts with benzaldehyde to produce the corresponding unsaturated ester in a 98:2 E:Z ratio. [2] The presence of the electron-withdrawing α-chloro group reinforces this stereochemical preference. This high E-selectivity is critical in applications where biological activity or material properties are dependent on a specific double bond geometry, and contrasts sharply with specialized Z-selective reagents (e.g., Still-Gennari type) that are procured for the opposite stereochemical outcome.

Evidence DimensionStereoselectivity (E:Z Ratio)
Target Compound DataPredominantly (E)-isomer expected
Comparator Or BaselineTriethyl phosphonoacetate vs. Benzaldehyde: 98:2 E:Z [<a href="https://actachemscand.org/articles/2117_pdf/acta_chem_scand_16-1785.pdf" target="_blank">2</a>]; Still-Gennari reagents: Predominantly (Z)-isomer [<a href="https://doi.org/10.1016/S0040-4039(00)85909-2" target="_blank">3</a>]
Quantified DifferenceProvides high E-selectivity, contrasting with reagents designed for Z-selectivity.
ConditionsHorner-Wadsworth-Emmons reaction with aldehydes.

Predictable E-selectivity avoids costly and difficult isomeric separations, ensuring reproducibility and simplifying the procurement of downstream chiral materials.

Processability: Increased α-Proton Acidity Allows for Milder, More Tolerant Reaction Conditions

The combined electron-withdrawing effects of the phosphonate, ester, and α-chloro groups increase the acidity of the active methylene proton. This enhanced acidity allows for effective deprotonation using milder and more economical bases, such as DBU with LiCl (Masamune-Roush conditions) or K2CO3, instead of highly reactive and hazardous bases like sodium hydride (NaH) or organolithiums. [REFS-1, REFS-2] This is a significant process advantage, enabling the reaction to be performed on substrates with base-sensitive functional groups and improving the overall safety and cost profile of the manufacturing process.

Evidence DimensionRequired Base Strength
Target Compound DataCompatible with moderate organic bases (e.g., DBU, Et3N with Lewis acids)
Comparator Or BaselineLess-stabilized HWE/Wittig reagents often require strong, hazardous bases (e.g., NaH, n-BuLi, KHMDS)
Quantified DifferenceEnables use of lower-cost, higher-safety-profile bases.
ConditionsDeprotonation for Horner-Wadsworth-Emmons reaction.

Compatibility with milder bases expands substrate scope to include more complex, functionalized molecules and reduces safety and handling costs in a production environment.

Scenario 1: Synthesis of Vinyl Halide Precursors for Cross-Coupling Reactions

For projects requiring the synthesis of complex molecular architectures, the (E)-α-chloro-α,β-unsaturated ester products serve as ideal vinyl halide substrates for Suzuki, Heck, or Stille cross-coupling reactions. Procuring this reagent is the most direct path to these key building blocks. [1]

Scenario 2: Development of Stereocontrolled Syntheses for Bioactive Molecules

When the biological activity of a target molecule depends on the (E)-geometry of a double bond, this reagent is a reliable choice. Its inherent stereochemical preference simplifies process development and ensures consistent production of the desired active isomer, avoiding complex purification of stereoisomers. [2]

Scenario 3: Scale-Up Campaigns Prioritizing Process Safety and Efficiency

In process development and scale-up, the ability to use milder bases like DBU/LiCl reduces safety risks and handling requirements associated with sodium hydride. This, combined with the simplified aqueous workup to remove byproducts, makes it a preferred choice for developing robust and economical manufacturing routes. [3]

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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